3-(Methylsulfonyl)benzaldehyde
Overview
Description
3-(Methylsulfonyl)benzaldehyde is a chemical compound that is part of a broader class of sulfone-containing aromatic aldehydes. It is characterized by the presence of a methylsulfonyl group attached to the benzene ring at the third position, adjacent to the formyl group. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of compounds related to 3-(Methylsulfonyl)benzaldehyde can be achieved through various methods. One approach involves a radical relay strategy to generate 3-(methylsulfonyl)benzo[b]thiophenes, which is a structurally related compound. This method uses methyl(2-alkynylphenyl)sulfanes and sodium metabisulfite in the presence of a photocatalyst under visible light irradiation, where the methyl radical is a key intermediate . Another synthesis route for related sulfone compounds includes the reaction of 2-methylbenzyl alcohol with n-BuLi and chlorotrimethylsilane, followed by several steps leading to various alkylated and acylated products .
Molecular Structure Analysis
The molecular structure of 3-(Methylsulfonyl)benzaldehyde would be expected to show a planar benzene ring with a formyl group and a methylsulfonyl group attached to it. The electronic structure of related compounds has been investigated using quantum-chemical calculations, which can provide insights into the charge density and intramolecular interactions such as hydrogen bonds .
Chemical Reactions Analysis
Chemical reactions involving sulfone groups are diverse. For instance, benzylic C(sp3)-H bond sulfonylation has been achieved through a three-component reaction involving aryldiazonium tetrafluoroborates, 4-methylphenols, and sodium metabisulfite, suggesting that similar methodologies could be applied to 3-(Methylsulfonyl)benzaldehyde . Additionally, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate has been used as a catalyst for the synthesis of complex organic molecules, indicating the versatility of sulfonic acid derivatives in catalysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Methylsulfonyl)benzaldehyde would be influenced by the presence of both the aldehyde and sulfone functional groups. These groups can affect the compound's boiling point, solubility, and reactivity. For example, the sulfone group is known for its ability to withstand strong basic conditions and its potential to participate in sulfonylation reactions . The aldehyde group, on the other hand, is typically reactive towards nucleophiles and can undergo various condensation reactions .
Scientific Research Applications
Applications of Related Chemical Compounds in Scientific Research
Environmental Impact and Ecotoxicology
- A study on benzophenone-3 (BP-3), commonly used in sunscreens, highlighted its environmental occurrence, toxic effects, and potential impact on aquatic ecosystems. This study's insights on BP-3's bioaccumulation and transformation could reflect the environmental relevance of structurally related compounds like 3-(Methylsulfonyl)benzaldehyde (Kim & Choi, 2014).
Analytical and Biochemical Applications
- Research on the ABTS/PP decolorization assay for antioxidant capacity provides a comprehensive understanding of reaction pathways and highlights the specificity of reactions for certain antioxidants. This could be indirectly relevant for studying the antioxidant potential of compounds similar to 3-(Methylsulfonyl)benzaldehyde (Ilyasov et al., 2020).
Flavour Chemistry in Foods
- A review on the production and breakdown pathways of branched chain aldehydes, which are significant flavor compounds in foods, underscores the importance of understanding these compounds' formation and degradation for enhancing food flavors. This could be analogous to the flavor or aroma contributions of compounds like 3-(Methylsulfonyl)benzaldehyde in food products (Smit, Engels, & Smit, 2009).
Environmental Remediation
- The use of redox mediators in enzymatic degradation of organic pollutants presents a promising approach for environmental remediation. Understanding the role of specific chemical compounds as redox mediators could have implications for the degradation of pollutants similar to or including 3-(Methylsulfonyl)benzaldehyde (Husain & Husain, 2007).
Safety And Hazards
3-(Methylsulfonyl)benzaldehyde is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and to use only non-sparking tools and explosion-proof equipment .
properties
IUPAC Name |
3-methylsulfonylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-12(10,11)8-4-2-3-7(5-8)6-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSMURBVBQUOSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544655 | |
Record name | 3-(Methanesulfonyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylsulfonyl)benzaldehyde | |
CAS RN |
43114-43-8 | |
Record name | 3-(Methanesulfonyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Methylsulphonyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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